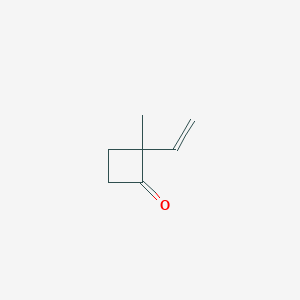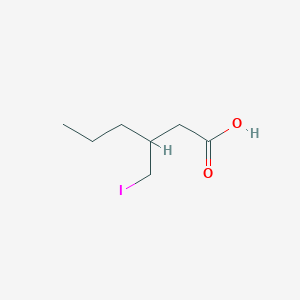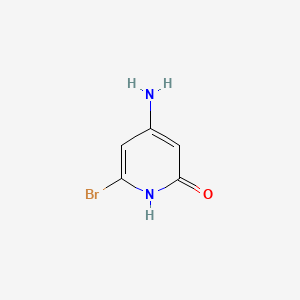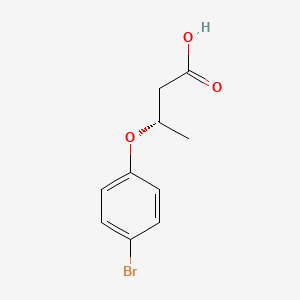
2-Methyl-2-vinylcyclobutanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-vinylcyclobutanone is an organic compound with the molecular formula C7H10O. It is a cyclobutanone derivative characterized by the presence of a methyl group and a vinyl group attached to the cyclobutane ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-vinylcyclobutanone can be synthesized through various methods, including [2+2] cycloaddition reactions. One common approach involves the cycloaddition of alkenes with alkylidene complexes, leading to the formation of cyclobutane rings . Another method includes the ring expansion of cyclopropanol derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions under controlled conditions. The use of transition metal catalysts, such as rhodium or palladium, can enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-vinylcyclobutanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms or other functional groups.
Applications De Recherche Scientifique
2-Methyl-2-vinylcyclobutanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: The compound is utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-vinylcyclobutanone involves its interaction with various molecular targets and pathways. The compound can undergo cycloaddition reactions, leading to the formation of new carbon-carbon bonds. Transition metal catalysts, such as rhodium and palladium, facilitate these reactions by coordinating with the vinyl and carbonyl groups, promoting the formation of cyclobutane rings .
Comparaison Avec Des Composés Similaires
2-Methyl-2-butene: An unsaturated hydrocarbon with similar structural features but lacks the cyclobutanone ring.
Cyclobutanone: A simpler cyclobutanone derivative without the methyl and vinyl groups.
2-Vinylcyclobutanone: A cyclobutanone derivative with a vinyl group but without the methyl group.
Uniqueness: 2-Methyl-2-vinylcyclobutanone is unique due to the presence of both a methyl and a vinyl group on the cyclobutane ring. This structural feature imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
2-ethenyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O/c1-3-7(2)5-4-6(7)8/h3H,1,4-5H2,2H3 |
Clé InChI |
AAUQZRKAZPQLCE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC1=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Aminophenyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B13095083.png)
![5,7-Dichloro-6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13095084.png)




![1-(2-Fluoro-6-(pyrrolidin-1-yl)phenyl)-3-(3-(1-(2-hydroxyethyl)-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-2-yl)phenyl)urea](/img/structure/B13095137.png)

![4-[3-(3,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13095163.png)



![8-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13095184.png)
